3-[2-(4-Propylphenoxy)acetamido]benzoic acid
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Overview
Description
3-[2-(4-Propylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 2-(4-propylphenoxy)acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Propylphenoxy)acetamido]benzoic acid typically involves the following steps:
Formation of 4-Propylphenol: This can be achieved through the alkylation of phenol with propyl halides under basic conditions.
Etherification: The 4-propylphenol is then reacted with chloroacetic acid to form 2-(4-propylphenoxy)acetic acid.
Amidation: The 2-(4-propylphenoxy)acetic acid is then reacted with 3-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Propylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-[2-(4-Carboxyphenoxy)acetamido]benzoic acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(4-Propylphenoxy)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Propylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Methylphenoxy)acetamido]benzoic acid
- 3-[2-(4-Ethylphenoxy)acetamido]benzoic acid
- 3-[2-(4-Butylphenoxy)acetamido]benzoic acid
Uniqueness
3-[2-(4-Propylphenoxy)acetamido]benzoic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
649773-67-1 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[[2-(4-propylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-2-4-13-7-9-16(10-8-13)23-12-17(20)19-15-6-3-5-14(11-15)18(21)22/h3,5-11H,2,4,12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
DRBYYKKZOKNGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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